KMG-301AM TFA

Descripción

Propiedades

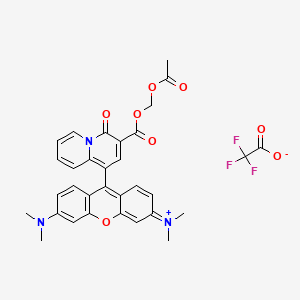

Fórmula molecular |

C32H28F3N3O8 |

|---|---|

Peso molecular |

639.6 g/mol |

Nombre IUPAC |

[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C30H28N3O6.C2HF3O2/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28;3-2(4,5)1(6)7/h6-16H,17H2,1-5H3;(H,6,7)/q+1;/p-1 |

Clave InChI |

NMFWYDTXAWHNRE-UHFFFAOYSA-M |

SMILES canónico |

CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C(=O)(C(F)(F)F)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Mechanism of KMG-301AM TFA Mitochondrial Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism behind the mitochondrial accumulation of KMG-301AM TFA, a fluorescent probe designed for the selective detection of magnesium ions (Mg²⁺) within the mitochondria of living cells. A comprehensive understanding of this mechanism is paramount for the accurate interpretation of experimental data and the effective design of studies investigating mitochondrial function and signaling pathways.

Core Mechanism: A Multi-Step Journey into the Mitochondrial Matrix

The mitochondrial accumulation of this compound is not a passive process but rather a sophisticated, multi-step mechanism that ensures its specific localization and retention within the mitochondrial matrix. This process can be broken down into three key phases: cellular uptake, mitochondrial targeting and accumulation, and enzymatic trapping.

1. Cellular Uptake via Passive Diffusion:

This compound in its initial form is the acetoxymethyl (AM) ester of KMG-301.[1][2] This modification renders the molecule lipophilic, allowing it to readily permeate the plasma membrane and enter the cytoplasm via passive diffusion.[3] The AM ester group effectively masks the charged portions of the molecule, facilitating its transit across the hydrophobic lipid bilayer of the cell membrane.

2. Mitochondrial Accumulation Driven by Membrane Potential:

Once inside the cytoplasm, KMG-301AM is actively drawn towards the mitochondria. The underlying principle for this targeted accumulation lies in the probe's lipophilic cationic properties, a characteristic of its rhodamine-based structure.[4][5] The inner mitochondrial membrane maintains a significant negative membrane potential (approximately -150 to -180 mV) relative to the cytoplasm. This strong electrochemical gradient acts as a driving force, attracting the positively charged KMG-301AM molecule and leading to its concentration within the mitochondrial matrix.[4][6]

3. Hydrolysis and Entrapment:

The final and crucial step in the specific localization of the probe is the enzymatic cleavage of the AM group. Within the mitochondrial matrix, ubiquitous esterases hydrolyze the acetoxymethyl ester, converting KMG-301AM into its active, membrane-impermeable form, KMG-301.[2][3] This enzymatic conversion is critical as it "traps" the KMG-301 probe within the mitochondria.[4] The now polar and charged KMG-301 molecule cannot readily diffuse back across the inner mitochondrial membrane, ensuring its retention and allowing for the specific measurement of mitochondrial Mg²⁺ dynamics.[3][7] Even upon depolarization of the mitochondrial membrane, KMG-301 is not released, highlighting the effectiveness of this trapping mechanism.[7]

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative properties of the active probe, KMG-301.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 540 nm | [4][8] |

| Emission Wavelength (λem) | 600-700 nm | [8] |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | [4][8] |

| Fold Fluorescence Increase upon Mg²⁺ saturation | ~45-fold | [8] |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield (Φfl) | 0.15 | [8] |

| Cellular Localization | Mitochondria | [8] |

Experimental Protocol: Live-Cell Imaging of Mitochondrial Mg²⁺ with KMG-301AM

This protocol provides a general guideline for loading cultured cells with KMG-301AM and imaging mitochondrial Mg²⁺. Optimization of concentrations and incubation times may be necessary for different cell types and experimental conditions.

Reagent Preparation:

-

KMG-301AM Stock Solution (1-10 mM): Prepare a stock solution of KMG-301AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). To maintain stability, aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[4]

-

Loading Buffer (Hanks' Balanced Salt Solution - HBSS): Use HBSS to maintain physiological pH and osmotic balance during the loading procedure.[4]

Cell Loading and Imaging Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until the desired confluency.

-

Preparation of Loading Solution: On the day of the experiment, dilute the KMG-301AM stock solution in pre-warmed HBSS to a final working concentration (e.g., 20 µM).[8]

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with pre-warmed HBSS.

-

Add the KMG-301AM loading solution to the cells.

-

Incubate the cells for 10 minutes on ice. This initial incubation on ice helps to minimize the premature hydrolysis of the AM ester in the cytosol before the probe reaches the mitochondria.[4][8]

-

-

Wash: Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess, unloaded probe.[8]

-

Hydrolysis and Trapping: Add fresh, pre-warmed HBSS to the cells and incubate for an additional 15 minutes at 37°C. This step allows for the complete hydrolysis of the AM ester by mitochondrial esterases, effectively trapping the active KMG-301 probe within the mitochondria.[4][8]

-

Imaging: The cells are now ready for imaging. Acquire fluorescence images using a confocal microscope with excitation at or near 540 nm and emission collection between 600-700 nm.[8]

Visualizing the Mechanism and Signaling Pathways

To further clarify the processes described, the following diagrams illustrate the mechanism of KMG-301AM mitochondrial accumulation and a relevant signaling pathway involving mitochondrial Mg²⁺.

Caption: Mechanism of KMG-301AM mitochondrial accumulation and trapping.

Caption: Lactate-induced mitochondrial Mg²⁺ influx signaling pathway.[2]

References

KMG-301AM TFA: A Technical Guide to its Photophysical Properties and Role in Mitochondrial Magnesium Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent probe KMG-301AM TFA, focusing on its core photophysical properties—quantum yield and extinction coefficient. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and methodologies for its effective application in studying mitochondrial magnesium (Mg²⁺) dynamics. This document details the quantitative characteristics of the probe, provides comprehensive experimental protocols for their validation, and explores the significant role of mitochondrial Mg²⁺ in cellular signaling pathways.

Core Photophysical and Chemical Properties

This compound is the acetoxymethyl (AM) ester derivative of the fluorescent Mg²⁺ indicator, KMG-301. The AM ester form allows the molecule to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the AM groups, releasing the active, membrane-impermeant KMG-301 probe, which then accumulates in the mitochondria. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

The fluorescence of KMG-301 is highly sensitive to the concentration of Mg²⁺. Upon binding to Mg²⁺, the probe exhibits a significant increase in fluorescence intensity, enabling the quantitative measurement of mitochondrial Mg²⁺ levels.

Quantitative Data Summary

The key photophysical properties of the active form of the probe, KMG-301, in the presence of saturating concentrations of Mg²⁺ are summarized below.

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φ) | 0.15[1] | In the presence of saturating Mg²⁺ |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹[1] | At the excitation maximum in the presence of saturating Mg²⁺ |

| Excitation Maximum (λex) | ~540 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the fluorescence quantum yield and molar extinction coefficient of fluorescent ion indicators like KMG-301.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

KMG-301 (hydrolyzed form of this compound)

-

Fluorescence standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate solvent (e.g., buffer solution with a known refractive index)

-

Solutions with and without saturating concentrations of Mg²⁺

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of KMG-301 and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both KMG-301 (in the presence of saturating Mg²⁺) and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer. Ensure the excitation wavelength is the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.

-

Plot Data: For both the KMG-301 and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of KMG-301 (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference standard, respectively.

-

η_s and η_r are the refractive indices of the sample and reference solutions, respectively.

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.

Materials:

-

KMG-301 (hydrolyzed form of this compound)

-

High-precision analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate solvent

-

Solution with a saturating concentration of Mg²⁺

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known mass of KMG-301 and dissolve it in a precise volume of solvent containing a saturating concentration of Mg²⁺ to create a stock solution of known concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

-

Plot Data: Plot the absorbance at λ_max versus the concentration of KMG-301.

-

Calculate Molar Extinction Coefficient: According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) since the path length (b) is 1 cm.

Mitochondrial Magnesium Signaling Pathways

Mitochondrial Mg²⁺ is a critical regulator of cellular metabolism and signaling. This compound is a valuable tool for investigating these pathways. One well-documented pathway is the lactate-induced influx of Mg²⁺ into the mitochondria.

Lactate-Induced Mitochondrial Mg²⁺ Influx

Increased intracellular lactate levels, for instance during intense exercise, can trigger the release of Mg²⁺ from the endoplasmic reticulum (ER). This rise in cytosolic Mg²⁺ facilitates its uptake into the mitochondria through the MRS2 channel, a key transporter of Mg²⁺ across the inner mitochondrial membrane. This influx of mitochondrial Mg²⁺ can then modulate various metabolic processes, including ATP production.

The role of mitochondrial Mg²⁺ extends beyond energy metabolism. It is also implicated in the regulation of apoptosis, where changes in mitochondrial Mg²⁺ concentration have been observed during programmed cell death.[2] The precise mechanisms are still under investigation, but it is clear that mitochondrial Mg²⁺ is a key node in the intricate network of cellular signaling.

This technical guide provides a foundational understanding of the photophysical properties of this compound and its application in the study of mitochondrial magnesium. For further details on specific applications and protocols, researchers are encouraged to consult the primary literature.

References

KMG-301AM TFA: A Technical Guide to Its Selectivity for Magnesium Ions Over Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe KMG-301AM TFA, with a specific focus on its selectivity for magnesium ions (Mg²⁺) over calcium ions (Ca²⁺). This document is intended to serve as a resource for researchers, scientists, and drug development professionals who are utilizing this tool for the precise measurement of mitochondrial Mg²⁺.

Core Principle of this compound in Mitochondrial Magnesium Detection

KMG-301AM is the acetoxymethyl (AM) ester derivative of the fluorescent probe KMG-301. This modification renders the molecule permeable to cell membranes, allowing it to passively diffuse across both the plasma and mitochondrial membranes. Once inside the cell, intracellular esterases cleave the AM ester groups, releasing the active, membrane-impermeable KMG-301 probe. A key characteristic of KMG-301 is its specific accumulation and retention within the mitochondria.[1] This localization is attributed to its lipophilic cationic properties, which are drawn to the negative membrane potential of the inner mitochondrial membrane.[2]

The fundamental principle of Mg²⁺ detection with KMG-301 lies in the significant enhancement of its fluorescence upon binding to Mg²⁺. Compared to its ion-free state, the fluorescence emission intensity of KMG-301 can increase by up to 45-fold in the presence of saturating Mg²⁺ concentrations.[3] This direct and robust correlation between Mg²⁺ concentration and fluorescence intensity allows for the quantitative visualization of mitochondrial Mg²⁺ dynamics.[3] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which aids in its stability and solubility but does not fundamentally alter the probe's selectivity.

Quantitative Analysis of KMG-301's Ionic Selectivity

The utility of any fluorescent ion indicator is critically dependent on its selectivity for the target ion over other biologically relevant ions. KMG-301 demonstrates a high degree of selectivity for Mg²⁺ over Ca²⁺, as well as other monovalent cations, under physiological conditions.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | This value is well-suited for detecting changes in the typical physiological range of mitochondrial Mg²⁺.[2][4] |

| Response to Ca²⁺ | No significant change at 1 mM. | At a physiological concentration of 1 mM Ca²⁺, there is no notable interference with the Mg²⁺ signal. A high, non-physiological concentration of 100 mM Ca²⁺ can induce a 3-fold increase in fluorescence.[3] |

| Response to Na⁺ and K⁺ | No effect at physiological concentrations. | The fluorescence of KMG-301 is not affected by the presence or absence of physiological levels of sodium and potassium ions.[3] |

| Response to other divalent cations | Sensitive to 1 mM Ni²⁺ and Zn²⁺. | While demonstrating high selectivity against Ca²⁺, KMG-301 shows sensitivity to nickel and zinc ions at 1 mM concentrations.[3][5] |

| Fluorescence Enhancement | ~45-fold | A significant increase in fluorescence is observed upon saturation with Mg²⁺ compared to the ion-free state.[3] |

| pH Sensitivity | Weak response in the pH 6.5-9.0 range. | The probe maintains a stable fluorescence signal under the typical physiological pH conditions found in mitochondria.[3] |

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in a research setting. Optimization for specific cell types and experimental conditions is recommended.

In Vitro Determination of Mg²⁺ vs. Ca²⁺ Selectivity

This protocol outlines the steps to characterize the fluorescence response of KMG-301 to varying concentrations of Mg²⁺ and Ca²⁺.

Reagent Preparation:

-

KMG-301 Stock Solution: Prepare a stock solution of the hydrolyzed form, KMG-301, in a suitable buffer (e.g., 100 mM HEPES, pH 7.2).

-

Ion Solutions: Prepare a series of solutions with varying concentrations of MgCl₂ and CaCl₂ in the same buffer. It is crucial to use ion-free water and plasticware to avoid contamination.

Procedure:

-

Dilute the KMG-301 stock solution to a final concentration of 5 µM in the HEPES buffer.

-

To determine the fluorescence enhancement with Mg²⁺, record the emission spectra (excitation at ~540 nm) across a range of Mg²⁺ concentrations (from 0 mM to 100 mM).

-

To assess Ca²⁺ interference, measure the fluorescence intensity in the presence of a physiological Ca²⁺ concentration (e.g., 1 mM) and a high Ca²⁺ concentration (e.g., 100 mM), both in the absence and presence of a fixed Mg²⁺ concentration.

-

Plot the fluorescence intensity as a function of ion concentration to determine the dissociation constant (Kd) and the degree of interference.

Live-Cell Imaging of Mitochondrial Mg²⁺

This protocol describes the loading of cultured cells with KMG-301AM for the visualization of mitochondrial Mg²⁺.

Reagent Preparation:

-

KMG-301AM Stock Solution: Prepare a 1-5 mM stock solution of KMG-301AM in anhydrous dimethyl sulfoxide (DMSO). Store in single-use aliquots at -20°C, protected from light and moisture.

-

Imaging Buffer: A HEPES-based buffer (pH 7.2-7.4), such as Hanks' Balanced Salt Solution (HBSS), is recommended.

Cell Loading Protocol:

-

Culture cells on a suitable imaging substrate, such as glass-bottom dishes.

-

Prepare a loading solution by diluting the KMG-301AM stock solution in the imaging buffer to a final concentration of 1-5 µM.

-

Remove the culture medium and wash the cells once with the imaging buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

After incubation, wash the cells twice with the imaging buffer to remove excess probe.

-

Add fresh imaging buffer to the cells and allow for a de-esterification period of 15-30 minutes at 37°C.

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope (confocal laser scanning is recommended) equipped with appropriate filters for KMG-301 (excitation ~540 nm, emission ~580 nm).

-

Acquire images and measure the mean fluorescence intensity within regions of interest (ROIs) corresponding to mitochondria.

-

For dynamic experiments, express the change in fluorescence as a ratio of the initial fluorescence (F/F₀).

Visualizations

The following diagrams illustrate the key processes and workflows associated with the use of this compound.

Caption: KMG-301AM activation and Mg²⁺ binding pathway.

Caption: Experimental workflow for mitochondrial Mg²⁺ measurement.

References

KMG-301AM TFA: An In-depth Technical Guide for Mitochondrial Magnesium Sensing

This guide provides a comprehensive overview of KMG-301AM TFA, a fluorescent probe designed for the selective detection of magnesium ions (Mg²⁺) within mitochondria. Tailored for researchers, scientists, and drug development professionals, this document details the probe's core properties, mechanism of action, experimental protocols, and the implications of its trifluoroacetate (TFA) salt form.

Core Properties of KMG-301AM

KMG-301AM is the acetoxymethyl (AM) ester derivative of the fluorescent Mg²⁺ indicator, KMG-301. This modification renders the molecule permeable to cell membranes, allowing it to be loaded into live cells. Once inside the cell, it preferentially accumulates in the mitochondria.

Quantitative Data Summary

The key photophysical and binding properties of the active probe, KMG-301, are summarized in the table below.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Suitable for detecting Mg²⁺ concentrations typically found in mitochondria.[1] |

| Excitation Wavelength (λex) | ~540 nm | Optimal for the Mg²⁺-bound form.[1][2] |

| Emission Wavelength (λem) | ~580 nm | For both Mg²⁺-bound and free forms.[2] |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | At the excitation maximum in the presence of Mg²⁺.[1][2] |

| Fluorescence Quantum Yield (Φfl) | 0.15 | In the presence of saturating Mg²⁺.[1][2] |

| Fluorescence Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state.[1] |

| pH Sensitivity | Weak response in the pH 6.5-9.0 range | Stable fluorescence under physiological pH conditions in mitochondria.[1] |

Ionic Selectivity

KMG-301 exhibits high selectivity for Mg²⁺ over other physiologically relevant cations.

| Cation | Effect on Fluorescence |

| Calcium (Ca²⁺) | No significant change at 1 mM. A 3-fold increase can be observed at a high, non-physiological concentration of 100 mM.[1] |

| Sodium (Na⁺) and Potassium (K⁺) | Physiological concentrations do not affect the fluorescence in the presence or absence of Mg²⁺.[1] |

| Other Divalent Cations (e.g., Ni²⁺, Zn²⁺) | Sensitive to 1 mM concentrations. However, under normal intracellular conditions, these are not expected to interfere.[1] |

Mechanism of Action and Signaling Pathway

The utility of KMG-301AM as a mitochondrial Mg²⁺ sensor relies on a two-step process: cellular loading and enzymatic activation, followed by Mg²⁺-dependent fluorescence enhancement.

Experimental Protocols

The following provides a generalized protocol for utilizing this compound for mitochondrial Mg²⁺ imaging. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

This compound Stock Solution (1-5 mM):

-

Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution protected from light and moisture at -20°C.

-

-

Imaging Buffer:

-

A HEPES-based buffer (pH 7.2-7.4) is commonly used. An example is Hanks' Balanced Salt Solution (HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.5 MgCl₂, 0.4 MgSO₄, 0.3 Na₂HPO₄, and 0.3 KH₂PO₄.

-

Cell Loading and Imaging Workflow

The following diagram illustrates the typical workflow for cell loading and subsequent fluorescence imaging.

Detailed Cell Loading Protocol

-

Cell Preparation: Culture cells on a suitable imaging platform, such as glass-bottom dishes.

-

Probe Loading:

-

Prepare a working solution of 20 µM this compound in HBSS.

-

Incubate the cells with the working solution for 10 minutes on ice. This is a critical step to minimize the hydrolysis of the AM ester in the cytosol by esterases.

-

-

Washing: After incubation, wash the cells with fresh HBSS to remove excess probe.

-

Imaging:

-

Image the cells using a fluorescence microscope (e.g., confocal) equipped with appropriate filters for KMG-301 (excitation ~540 nm, emission ~580 nm).

-

Time-lapse imaging can be employed to monitor dynamic changes in mitochondrial Mg²⁺ concentrations in response to experimental stimuli.

-

The Role of Trifluoroacetic Acid (TFA)

KMG-301AM is often supplied as a trifluoroacetate (TFA) salt. This is a common result of the purification process, particularly with reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent. While often not explicitly discussed in product literature, the presence of the TFA counter-ion can have implications for experimental work.

Potential Implications of the TFA Salt

-

Biological Effects: Residual TFA has been reported to have biological effects in some cellular assays, with concentration-dependent cytotoxicity or changes in cell proliferation observed in certain contexts.

-

Physicochemical Properties: The salt form of a molecule can influence its solubility and stability.

-

pH Alterations: Residual TFA can slightly lower the pH of a stock solution, which could be a consideration in unbuffered solutions.

For most standard imaging applications with appropriate dilution, the concentration of TFA is unlikely to affect the experimental outcome. However, for highly sensitive assays, or if unexpected results are observed, the potential influence of the TFA counter-ion should be considered. If necessary, TFA can be exchanged for another counter-ion, such as hydrochloride (HCl), through additional purification steps.

Handling and Storage of this compound

-

Storage: Store the solid compound and DMSO stock solution at -20°C or lower, protected from light and moisture.

-

Handling: As with all chemicals, appropriate personal protective equipment should be worn. Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of substances through the skin.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended.

References

KMG-301AM TFA: A Technical Guide to Mitochondrial Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KMG-301AM TFA, a fluorescent probe for the selective detection of magnesium ions (Mg²⁺) within mitochondria. This document details the probe's core properties, experimental protocols for its application, and its use in studying mitochondrial signaling pathways.

Core Principle of Magnesium Detection

KMG-301AM is the acetoxymethyl (AM) ester form of the Mg²⁺-sensitive fluorophore, KMG-301.[1] This chemical modification renders the molecule permeable to cell membranes, allowing it to passively diffuse across both the plasma and mitochondrial membranes.[2] Once inside the cell, intracellular esterases cleave the AM ester groups.[2] This process liberates the active, membrane-impermeable KMG-301 probe, which is effectively trapped within cellular compartments.[2]

A key feature of KMG-301 is its specific localization and retention within the mitochondria.[3] This is attributed to its rhodamine-based structure, which is drawn to the negative membrane potential of the inner mitochondrial membrane.[4][5] This targeted accumulation allows for the specific visualization and quantification of mitochondrial Mg²⁺ dynamics.[4] The fundamental principle of Mg²⁺ detection lies in the significant enhancement of KMG-301's fluorescence upon binding to Mg²⁺.[2]

Quantitative Data Summary

The selection of a fluorescent indicator is dependent on several key parameters, including its dissociation constant (Kd) for Mg²⁺, spectral properties, and selectivity over other cations.

| Property | Value | Conditions/Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | pH 7.2.[1][6] |

| Excitation Wavelength (λex) | 540 nm[1] or 559 nm[5][7] | In the presence of varying Mg²⁺ concentrations. |

| Emission Wavelength (λem) | ~580 nm[1] or 600-700 nm[5][7] | In the presence of saturating Mg²⁺ concentrations. |

| Fluorescence Enhancement | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state.[2][6] |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺.[1][5] |

| Quantum Yield (Φ) | 0.15 | In the presence of Mg²⁺.[1][5] |

| Selectivity for Mg²⁺ over Ca²⁺ | High | No fluorescence increase at 1 mM Ca²⁺.[6][7] |

Experimental Protocols

Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

KMG-301AM Stock Solution (1-10 mM): Prepare a stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4] It is crucial that the DMSO is anhydrous as AM esters are sensitive to hydrolysis.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[4]

-

Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS): A HEPES-based buffer (pH 7.2-7.4) is commonly used to maintain physiological pH and osmotic balance.[2][4]

Cell Loading Protocol for Mitochondrial Mg²⁺ Measurement

This protocol describes the loading of cultured cells with KMG-301AM for the specific measurement of mitochondrial Mg²⁺.[3]

-

Cell Preparation: Culture cells on a suitable imaging substrate, such as glass-bottom dishes.[2]

-

Probe Loading: Prepare a working solution of 1-20 µM KMG-301AM in the imaging buffer. The optimal concentration should be determined empirically for each cell type.[7]

-

Remove the culture medium and wash the cells once with pre-warmed imaging buffer.[4]

-

Add the KMG-301AM loading solution to the cells and incubate for 10-30 minutes. Incubation can be done at 37°C or on ice; the latter is suggested to minimize premature hydrolysis by cytosolic esterases.[4][7]

-

Washing: Remove the loading solution and wash the cells twice with pre-warmed imaging buffer to remove any excess probe.[3][4]

-

De-esterification: Add fresh imaging buffer and incubate for a further 15-30 minutes at 37°C to allow for complete de-esterification of the probe within the mitochondria.[3][7] The cells are now ready for fluorescence imaging.

Fluorescence Microscopy and Data Acquisition

-

Perform imaging using a confocal laser scanning microscope.[7]

-

Excitation: Use an excitation wavelength of approximately 540 nm or 559 nm.[3][7]

-

Emission: Collect the fluorescence emission at the peak wavelength of the Mg²⁺-bound probe (~580 nm or 600-700 nm).[3][7]

-

Acquire images at different time points or under various experimental conditions as required.[7]

-

Data Analysis: Measure the mean fluorescence intensity within regions of interest (ROIs) corresponding to mitochondria. Normalize the fluorescence intensity to the background to account for any non-specific signal.[7] For initial experiments, co-staining with a mitochondrial marker (e.g., MitoTracker Green) is advisable to confirm the mitochondrial localization of the KMG-301 signal.[7]

Protocol for Simultaneous Imaging of Mitochondrial and Cytosolic Mg²⁺

This protocol allows for the concurrent visualization of Mg²⁺ dynamics in both the cytosol and mitochondria using KMG-104AM and KMG-301AM.[3]

-

Loading with KMG-104AM: Prepare a 5 µM working solution of KMG-104AM in HBSS. Incubate cells with this solution for 30 minutes at 37°C.[3]

-

Washing: Wash the cells twice with fresh HBSS.[3]

-

Loading with KMG-301AM: Prepare a 20 µM working solution of KMG-301AM in HBSS. Incubate the cells with this solution for 10 minutes on ice.[3]

-

Washing: Wash the cells twice with fresh HBSS.[3]

-

De-esterification: Incubate the cells for 15 minutes at 37°C.[3]

-

Simultaneous Imaging: Perform dual-channel fluorescence imaging.

Signaling Pathways and Experimental Workflows

The ability to specifically measure mitochondrial Mg²⁺ dynamics with KMG-301AM is invaluable for studying various cellular signaling pathways. For instance, it has been instrumental in understanding the function of the mitochondrial Mg²⁺ transporter, Mrs2.[5]

A common experimental application involves using a mitochondrial uncoupler, such as Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), to induce the release of Mg²⁺ from the mitochondria into the cytosol.[3]

KMG-301AM activation and Mg²⁺ binding pathway.

FCCP-induced mitochondrial Mg²⁺ release workflow.

References

KMG-301AM TFA: An In-depth Technical Guide to a Mitochondria-Targeting Magnesium Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMG-301AM TFA is a cell-permeable fluorescent probe designed for the selective detection of magnesium ions (Mg²⁺) within the mitochondria of living cells. It is the acetoxymethyl (AM) ester form of the Mg²⁺ indicator KMG-301.[1][2] This chemical modification allows the molecule to readily cross the plasma and mitochondrial membranes. Once inside the mitochondrial matrix, endogenous esterases cleave the AM group, trapping the now membrane-impermeable and active probe, KMG-301, within the organelle.[3][4] KMG-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for visualizing and quantifying dynamic changes in mitochondrial Mg²⁺ concentration.[3][5] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Properties

Physicochemical and Spectral Properties of KMG-301

The key performance characteristics of the active probe, KMG-301, are summarized in the tables below. These properties are crucial for designing and interpreting experiments using KMG-301AM.

Table 1: Physicochemical Properties of KMG-301

| Property | Value | Conditions/Notes |

| Molecular Formula (KMG-301AM) | C₃₀H₂₈N₃O₆ | [2] |

| Molecular Weight (this compound) | 639.58 | [6] |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | pH 7.2[2] |

| Ionic Selectivity | High for Mg²⁺ over Ca²⁺, K⁺, and Na⁺ at physiological concentrations. | [5] |

| pH Sensitivity | Weak response in the pH range of 6.5-9.0. | [5] |

Table 2: Spectral Properties of KMG-301

| Property | Value | Conditions/Notes |

| Excitation Wavelength (λex) | ~540 nm | [2] |

| Emission Wavelength (λem) | ~580 nm | In the presence of saturating Mg²⁺ concentrations.[2] |

| Fluorescence Quantum Yield (Φ) | 0.15 | In the presence of Mg²⁺.[2] |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺.[2] |

| Fluorescence Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state.[5] |

Mechanism of Action

The utility of KMG-301AM as a mitochondrial Mg²⁺ probe relies on a two-step mechanism: cellular loading and enzymatic activation.

-

Cellular and Mitochondrial Permeation: The acetoxymethyl ester groups render the KMG-301AM molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol and subsequently across the mitochondrial membranes into the matrix.

-

Intramitochondrial Hydrolysis and Trapping: Once inside the mitochondria, endogenous esterases cleave the AM esters. This hydrolysis reveals the carboxyl groups of the parent molecule, KMG-301, rendering it membrane-impermeable and effectively trapping it within the mitochondrial matrix.[3][4]

-

Magnesium Binding and Fluorescence: The trapped KMG-301 is the active fluorescent indicator. Upon binding to mitochondrial Mg²⁺, its fluorescence intensity increases significantly, allowing for the detection of changes in intramitochondrial Mg²⁺ concentration.[5]

Experimental Protocols

The following is a generalized protocol for loading cultured cells with KMG-301AM and subsequent fluorescence imaging of mitochondrial Mg²⁺. Optimization may be necessary for specific cell types and experimental conditions.

Reagent Preparation

-

KMG-301AM Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Imaging Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4) is recommended.

Cell Loading and Imaging Procedure

-

Cell Culture: Culture cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips, to the desired confluency.

-

Probe Loading:

-

Prepare a loading solution by diluting the KMG-301AM stock solution in the imaging buffer to a final concentration of 1-5 µM.

-

Remove the culture medium and wash the cells once with the imaging buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing: After incubation, wash the cells twice with the imaging buffer to remove excess probe.

-

De-esterification: Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester.

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope (e.g., confocal) equipped with appropriate filters for KMG-301 (Excitation: ~540 nm, Emission: ~580 nm).

-

Acquire baseline fluorescence images.

-

Introduce experimental stimuli and acquire time-lapse images to monitor changes in mitochondrial Mg²⁺ concentration.

-

Application in Signaling Pathway Analysis: Lactate-Induced Mitochondrial Mg²⁺ Influx

KMG-301AM is a valuable tool for dissecting the role of mitochondrial Mg²⁺ in cellular signaling. One notable application is in the study of lactate-induced mitochondrial Mg²⁺ dynamics. Recent research has identified lactate as a signaling molecule that can trigger the release of Mg²⁺ from the endoplasmic reticulum (ER). This released Mg²⁺ is subsequently taken up by the mitochondria via the mitochondrial transporter Mrs2, a process that is crucial for stimulating mitochondrial ATP production.[2]

References

Unveiling the Power Within: A Technical Guide to KMG-301AM TFA for Mitochondrial Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and applications of KMG-301AM TFA, a fluorescent probe designed for the precise and selective measurement of magnesium ions (Mg²⁺) within mitochondria. A comprehensive understanding of mitochondrial Mg²⁺ dynamics is critical for advancing research in cellular metabolism, signal transduction, and the development of novel therapeutics targeting mitochondrial dysfunction.

Core Principle of Mitochondrial Mg²⁺ Detection with this compound

This compound is a cell-permeable fluorescent indicator specifically engineered to accumulate in the mitochondrial matrix and report dynamic changes in Mg²⁺ concentration. Its mechanism of action is a multi-step process that ensures targeted and sensitive detection.

The fundamental principle relies on the significant enhancement of fluorescence of the active probe, KMG-301, upon binding to Mg²⁺. In its Mg²⁺-bound state, the fluorescence emission intensity of KMG-301 can increase by up to 45-fold compared to its ion-free form.[1] This direct and robust correlation allows for both qualitative visualization and quantitative analysis of mitochondrial Mg²⁺ levels.

Mechanism of Action: From Permeation to Fluorescence

The operational principle of this compound can be broken down into three key stages:

-

Cellular and Mitochondrial Permeation: KMG-301AM is the acetoxymethyl (AM) ester form of the Mg²⁺-sensitive fluorophore, KMG-301.[2][3] The AM ester modification renders the molecule lipophilic, enabling it to passively diffuse across both the plasma and mitochondrial membranes into the mitochondrial matrix.[4]

-

Intramitochondrial Activation: Once inside the mitochondria, ubiquitous intramitochondrial esterases cleave the AM ester groups. This hydrolysis process liberates the active, membrane-impermeable form of the probe, KMG-301, which is effectively trapped within the mitochondrial matrix.[1][4]

-

Magnesium-Dependent Fluorescence: The active KMG-301 probe exhibits a low basal fluorescence in its free state. Upon binding to mitochondrial Mg²⁺, it undergoes a conformational change that results in a dramatic increase in its fluorescence intensity.[1]

The trifluoroacetic acid (TFA) component is a counter-ion associated with the KMG-301AM molecule, often used during synthesis and purification to ensure stability and solubility of the compound. It does not play a direct role in the Mg²⁺ sensing mechanism.

Quantitative Data Presentation

The selection of a fluorescent indicator is highly dependent on its quantitative characteristics. The following table summarizes the key spectral and binding properties of KMG-301.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 559 nm | [2] |

| Emission Wavelength (max) | 600-700 nm | [2] |

| Fluorescence Increase upon Mg²⁺ saturation | ~45-fold | [1] |

| Dissociation Constant (Kd) for Mg²⁺ | Data not consistently available in search results | |

| pH Sensitivity | Weak response in the pH range of 6.5-9.0 | [1][5] |

Experimental Protocols

The following protocols provide a general framework for the application of this compound in both cultured cells and isolated mitochondria. Optimization for specific cell types and experimental conditions is recommended.

Imaging Mitochondrial Mg²⁺ in Live Cells

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Cultured cells on coverslips or imaging plates

Protocol:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[1] Store protected from light and moisture.

-

Prepare the loading buffer by diluting the this compound stock solution in HBSS to a final working concentration of 20 µM.[2] The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.[4]

-

-

Cell Loading:

-

Wash and Hydrolysis:

-

Fluorescence Imaging:

-

Mount the cells on a confocal laser scanning microscope.

-

Excite the KMG-301 at approximately 559 nm and collect the emission signal between 600-700 nm.[2]

-

Acquire images at appropriate time intervals to monitor changes in mitochondrial Mg²⁺ concentration.

-

Measuring Mg²⁺ in Isolated Mitochondria

Materials:

-

Isolated mitochondria

-

Mitochondria Imaging Buffer (MIB): 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM HEPES, 0.02 mM EDTA (pH adjusted to 7.2 with KOH).[5]

-

This compound stock solution

Protocol:

-

Incubation:

-

Incubate the isolated mitochondria with 20 µM KMG-301AM in MIB for 20 minutes at 37°C.[5]

-

-

Washing:

-

Wash the mitochondria twice with MIB to remove any unloaded probe.[5]

-

-

De-esterification:

-

Further incubate the mitochondria in fresh MIB for 15 minutes at 37°C to ensure complete hydrolysis of the AM ester.[5]

-

-

Imaging:

-

Resuspend the mitochondria in MIB and proceed with fluorescence imaging using the same settings as for live-cell imaging.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow for Live Cell Imaging

Caption: Live cell imaging workflow with this compound.

Concluding Remarks

This compound stands as a robust and highly selective tool for the investigation of mitochondrial Mg²⁺ dynamics. Its ability to specifically accumulate within the mitochondrial matrix and provide a strong fluorescence response to Mg²⁺ binding makes it an invaluable asset for research into cellular physiology and pathology. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in diverse experimental settings, ultimately contributing to a deeper understanding of the critical role of magnesium in mitochondrial function and overall cellular health.

References

KMG-301AM TFA: An In-depth Technical Guide to its Specificity for Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KMG-301AM TFA, a fluorescent probe designed for the selective detection of mitochondrial magnesium ions (Mg²⁺). It details the probe's mechanism of action, photophysical properties, and protocols for its application in cellular imaging. A key focus of this document is to delineate the specificity of its active form, KMG-301, for various divalent cations, a critical parameter for the accurate interpretation of experimental results.

Introduction to this compound

This compound is the acetoxymethyl (AM) ester form of KMG-301, a fluorescent indicator highly selective for magnesium ions. The AM ester modification renders the molecule cell-permeable, allowing it to readily cross the plasma and mitochondrial membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting KMG-301AM into its membrane-impermeable active form, KMG-301. This process effectively traps the probe within the cell. KMG-301 is specifically designed to accumulate in the mitochondria, driven by the organelle's negative membrane potential.[1][2] This targeted localization allows for the precise measurement of Mg²⁺ dynamics within the mitochondrial matrix, a key factor in cellular metabolism and signaling.[1][2]

The core principle of Mg²⁺ detection with KMG-301 lies in the significant enhancement of its fluorescence upon binding to Mg²⁺. This direct and robust correlation between Mg²⁺ concentration and fluorescence intensity enables both the visualization and quantification of mitochondrial Mg²⁺ levels.

Divalent Cation Specificity of KMG-301

| Divalent Cation | Dissociation Constant (Kd) | Reference |

| Magnesium (Mg²⁺) | 4.5 mM | [2][3] |

| Calcium (Ca²⁺) | Data not available | |

| Zinc (Zn²⁺) | Data not available | |

| Iron (Fe²⁺) | Data not available | |

| Manganese (Mn²⁺) | Data not available |

Note: The high millimolar Kd for Mg²⁺ suggests that KMG-301 is a low-affinity indicator, making it suitable for measuring the relatively high concentrations of Mg²⁺ found in the mitochondrial matrix.

Photophysical and Spectral Properties of KMG-301

The spectral characteristics of KMG-301 are essential for designing and executing fluorescence microscopy experiments. The key properties of the Mg²⁺-bound form are summarized below.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~540 nm | In the presence of varying Mg²⁺ concentrations |

| Emission Maximum (λem) | ~580 nm | In the presence of saturating Mg²⁺ concentrations |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | pH 7.2 |

| Fluorescence Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state |

| pH Sensitivity | Weak response in the pH 6.5-9.0 range |

Experimental Protocols

Cell Loading with this compound

This protocol describes the general procedure for loading cultured cells with KMG-301AM for the measurement of mitochondrial Mg²⁺.

Reagents:

-

This compound stock solution (1-10 mM in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Pluronic® F-127 (optional, 20% solution in DMSO)

-

Probenecid (optional)

Procedure:

-

Cell Preparation: Culture cells on an appropriate imaging substrate (e.g., glass-bottom dishes) to a suitable confluency.

-

Loading Solution Preparation:

-

Thaw an aliquot of the KMG-301AM stock solution.

-

Dilute the stock solution in pre-warmed (37°C) HBSS to a final working concentration of 1-5 µM.

-

(Optional) To aid in the solubilization of the AM ester, add Pluronic® F-127 to the loading solution at a final concentration of 0.02%.

-

(Optional) To inhibit the activity of anion exchangers that may extrude the de-esterified probe, add probenecid to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess, non-hydrolyzed probe.

-

-

Imaging:

-

Add fresh, pre-warmed HBSS to the cells. The cells are now ready for fluorescence imaging.

-

Fluorescence Microscopy

-

Excitation: Use an excitation wavelength of approximately 540 nm.

-

Emission: Collect the fluorescence emission centered around 580 nm.

-

Data Acquisition: Acquire images using a fluorescence microscope equipped with appropriate filter sets. For dynamic studies, time-lapse imaging can be employed to monitor changes in mitochondrial Mg²⁺ concentration in response to experimental stimuli.

In Vitro Determination of Divalent Cation Specificity

To quantitatively assess the specificity of KMG-301 for various divalent cations, a fluorometric titration can be performed. This protocol outlines the general steps for such an experiment.

Materials:

-

KMG-301 (the hydrolyzed form of the probe)

-

A buffered solution mimicking physiological conditions (e.g., MOPS or HEPES buffer, pH 7.2)

-

Stock solutions of divalent cation salts (e.g., MgCl₂, CaCl₂, ZnCl₂) of high purity

-

A fluorometer capable of measuring fluorescence intensity at the excitation and emission wavelengths of KMG-301.

Procedure:

-

Preparation of KMG-301 Solution: Prepare a dilute solution of KMG-301 in the buffer. The concentration should be low enough to be within the linear range of the fluorometer.

-

Baseline Fluorescence: Measure the fluorescence intensity of the KMG-301 solution in the absence of any divalent cations (F_min).

-

Titration:

-

Incrementally add small aliquots of a divalent cation stock solution to the KMG-301 solution.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

-

Continue the additions until the fluorescence signal saturates (F_max).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the divalent cation concentration.

-

Fit the resulting binding curve to a suitable model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

-

-

Repeat for Other Cations: Repeat the titration procedure for each divalent cation of interest to determine their respective Kd values. The selectivity can then be expressed as the ratio of the Kd values.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of KMG-301AM cell loading, activation, and Mg²⁺ detection.

Experimental Workflow for Divalent Cation Specificity Determination

Caption: Workflow for in vitro determination of KMG-301's divalent cation specificity.

Conclusion

This compound is a valuable tool for the investigation of mitochondrial magnesium dynamics. Its ability to specifically accumulate in the mitochondrial matrix and report on Mg²⁺ concentrations through fluorescence enhancement provides researchers with a powerful method to probe the roles of this important divalent cation in cellular physiology and pathophysiology. While its selectivity for Mg²⁺ is a key feature, further quantitative characterization of its binding affinities for other divalent cations is necessary to fully understand its specificity profile and to ensure the most accurate interpretation of experimental data. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in research settings.

References

The Influence of pH on the Fluorescent Properties of KMG-301AM TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fluorescent probe KMG-301AM TFA, with a specific focus on the effect of pH on the fluorescence of its active form, KMG-301. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing this tool for the measurement of mitochondrial magnesium (Mg²⁺).

Core Principle of this compound in Mitochondrial Magnesium Detection

This compound is the acetoxymethyl (AM) ester form of KMG-301, a fluorescent probe designed for the selective detection of Mg²⁺ within mitochondria.[1][2] The AM ester modification renders the molecule permeable to cell and mitochondrial membranes.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, releasing the active, membrane-impermeable KMG-301 probe, which then accumulates and is effectively trapped within the mitochondria.[2][3] Co-localization experiments with mitochondrial markers like MitoTracker Green FM have confirmed the specific localization of KMG-301 to this organelle.[4]

The fundamental principle of Mg²⁺ detection with KMG-301 lies in the significant enhancement of its fluorescence upon binding to Mg²⁺. In the presence of 100 mM Mg²⁺, the fluorescence emission intensity of KMG-301 can increase by as much as 45-fold compared to its ion-free state.[3][4] This direct correlation between Mg²⁺ concentration and fluorescence intensity allows for the visualization and quantification of mitochondrial Mg²⁺ dynamics.[3]

Effect of pH on KMG-301 Fluorescence

A critical factor for the reliable use of any fluorescent probe is its stability and responsiveness to environmental factors other than its target analyte. For intracellular and intramitochondrial applications, the effect of pH on the probe's fluorescence is of paramount importance. The mitochondrial matrix typically maintains a pH of around 8.0, which is higher than the cytosolic pH.

Studies have shown that the fluorescence of KMG-301, both in its ion-free and Mg²⁺-bound states, exhibits a weak response to pH changes within the physiologically relevant range of 6.5 to 9.0.[3][4] This stability ensures that fluctuations in mitochondrial pH do not significantly interfere with the measurement of Mg²⁺ concentrations.

Quantitative Analysis of pH Effect on KMG-301 Fluorescence

The following table summarizes the effect of pH on the normalized fluorescence intensity of KMG-301 in the absence (0 mM Mg²⁺) and presence (100 mM Mg²⁺) of magnesium. The fluorescence intensities were normalized to the value at pH 7.0 with 100 mM Mg²⁺. The data is based on measurements in 100 mM MES buffer for pH 5.5-6.5 and 100 mM HEPES buffer for pH 7.0-9.5.[4]

| pH | Normalized Fluorescence Intensity (0 mM Mg²⁺) | Normalized Fluorescence Intensity (100 mM Mg²⁺) |

| 5.5 | ~0.02 | ~0.6 |

| 6.0 | ~0.02 | ~0.8 |

| 6.5 | ~0.02 | ~0.9 |

| 7.0 | ~0.02 | 1.0 |

| 7.5 | ~0.02 | ~1.0 |

| 8.0 | ~0.02 | ~1.0 |

| 8.5 | ~0.02 | ~1.0 |

| 9.0 | ~0.02 | ~1.0 |

| 9.5 | ~0.02 | ~0.9 |

Experimental Protocols

The following provides a generalized protocol for loading cells with KMG-301AM and subsequent fluorescence imaging. Optimization for specific cell types and experimental conditions is recommended.[2][3]

Reagent Preparation

-

KMG-301AM Stock Solution: Prepare a 1-5 mM stock solution of KMG-301AM in anhydrous dimethyl sulfoxide (DMSO). Store protected from light and moisture.[3]

-

Imaging Buffer: A HEPES-based buffer (pH 7.2-7.4) is commonly used.[3][4]

Cell Loading and Imaging

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes).

-

Loading Solution: Prepare a working solution of KMG-301AM at a final concentration of 1-10 µM in the imaging buffer. The recommended starting concentration is 5 µM.[2]

-

Incubation: Incubate the cells with the loading solution at 37°C for 30-90 minutes. A 60-minute incubation is often sufficient for de-esterification and mitochondrial accumulation.[2]

-

Washing: After incubation, wash the cells with fresh imaging buffer to remove the extracellular probe.

-

Fluorescence Microscopy: Acquire images using a fluorescence microscope. The recommended excitation wavelength (λex) is around 488 nm, and the emission wavelength (λem) should be collected around 515 nm.[2]

Signaling Pathways and Experimental Workflows

KMG-301AM Activation and Magnesium Binding Pathway

The following diagram illustrates the process of KMG-301AM entering the cell, its activation by esterases within the mitochondria, and its subsequent binding to mitochondrial Mg²⁺, leading to a fluorescent signal.

Caption: KMG-301AM activation and Mg²⁺ binding pathway.

Experimental Workflow for Mitochondrial Mg²⁺ Measurement

The following diagram outlines the key steps in a typical experiment to measure mitochondrial Mg²⁺ using KMG-301AM.

Caption: Experimental workflow for mitochondrial Mg²⁺ measurement.

References

KMG-301AM TFA: An In-depth Technical Guide for the Study of Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KMG-301AM TFA, a fluorescent probe for monitoring mitochondrial magnesium (Mg²⁺) and its application in the broader study of mitochondrial function. This document details the probe's mechanism of action, key characteristics, and experimental protocols, and explores its utility in assessing critical aspects of mitochondrial health, including ATP synthesis, the tricarboxylic acid (TCA) cycle, and oxidative stress.

Introduction: The Critical Role of Mitochondrial Magnesium

Mitochondria are central to cellular energy metabolism, signaling, and apoptosis. Within these organelles, magnesium ions (Mg²⁺) are crucial cofactors for numerous enzymes, playing a pivotal role in ATP synthesis and the regulation of ion channels.[1][2] Dysregulation of mitochondrial Mg²⁺ has been implicated in a range of pathologies, making its measurement critical for understanding cellular health and disease. This compound is a cell-permeant fluorescent probe specifically designed for the selective detection of Mg²⁺ within the mitochondrial matrix, offering a powerful tool for researchers.[3]

This compound: Mechanism of Action and Key Properties

This compound is the acetoxymethyl (AM) ester form of KMG-301.[4] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma and mitochondrial membranes. Once inside the mitochondrial matrix, ubiquitous esterases cleave the AM group, converting KMG-301AM into its active, membrane-impermeable form, KMG-301. This process effectively traps the probe within the mitochondria.[3][5] The fluorescence intensity of KMG-301 is directly proportional to the mitochondrial Mg²⁺ concentration, exhibiting a significant increase upon binding to Mg²⁺.[4]

A key advantage of KMG-301 is its retention within the mitochondria even upon depolarization of the mitochondrial membrane, ensuring that the fluorescent signal accurately reflects the intramitochondrial Mg²⁺ concentration during experimental manipulations that affect mitochondrial function.[5][6]

Quantitative Data Presentation

The physicochemical and spectroscopic properties of KMG-301 are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions / Notes |

| Excitation Wavelength (λex) | 559 nm | In the presence of varying Mg²⁺ concentrations. |

| Emission Maximum (λem) | ~580 nm | In the presence of saturating Mg²⁺ concentrations. |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | pH 7.2. |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺. |

| Fluorescence Quantum Yield (Φ) | 0.15 | In the presence of Mg²⁺. |

| Fluorescence Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state.[7] |

| Ionic Selectivity | High for Mg²⁺ | Minor response to high Ca²⁺ concentrations; unaffected by physiological Na⁺ and K⁺ concentrations.[7] |

| pH Sensitivity | Weak response | Stable fluorescence in the pH range of 6.5-9.0.[7] |

Data compiled from multiple sources.[4][7]

Visualizing the Mechanism and Workflow

To better understand the application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

References

An In-depth Technical Guide to Exploring Mitochondrial Magnesium Homeostasis with KMG-301AM TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of KMG-301AM TFA, a fluorescent probe for monitoring mitochondrial magnesium (Mg²⁺), and its application in studying mitochondrial Mg²⁺ homeostasis. It includes detailed data on the probe's properties, experimental protocols for its use, and a review of the key molecular players in mitochondrial magnesium regulation.

Introduction to Mitochondrial Magnesium and this compound

Magnesium is a crucial divalent cation involved in a myriad of cellular functions, including ATP synthesis, enzymatic activity, and the regulation of ion channels.[1] Within the cell, mitochondria are key organelles that not only generate ATP but also act as important hubs for intracellular signaling. The concentration of Mg²⁺ within the mitochondrial matrix is tightly regulated and plays a vital role in cellular metabolism and overall cell health.[1] Dysregulation of mitochondrial Mg²⁺ homeostasis has been implicated in various pathologies, making it a critical area of study in cell biology and drug development.

KMG-301AM is a cell-permeant fluorescent probe specifically designed for the detection of Mg²⁺ within mitochondria.[2] The acetoxymethyl (AM) ester form allows the molecule to passively cross the plasma and mitochondrial membranes.[2] Once inside the mitochondria, cellular esterases cleave the AM group, trapping the active, Mg²⁺-sensitive probe, KMG-301, within the mitochondrial matrix.[2] KMG-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, enabling the visualization and quantification of mitochondrial Mg²⁺ dynamics in living cells.[3] The trifluoroacetic acid (TFA) salt form of KMG-301AM is often used in experimental settings.

Quantitative Data Presentation

Physicochemical and Spectroscopic Properties of KMG-301

The following table summarizes the key properties of the active probe, KMG-301, after hydrolysis of the AM ester within the mitochondria.

| Property | Value | Conditions/Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM[4][5] | Suitable for detecting typical mitochondrial Mg²⁺ concentrations.[5] |

| Fluorescence Enhancement | ~45-fold[3][5] | Upon saturation with Mg²⁺ compared to the ion-free state.[3] |

| Excitation Wavelength (λex) | ~540 nm (in vitro)[3][4] | Can be excited by a 488 nm laser line in cellular imaging.[6] |

| Emission Wavelength (λem) | ~580 nm (Mg²⁺-bound)[4] | |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹[7] | In the presence of Mg²⁺. |

| Fluorescence Quantum Yield (Φ) | 0.15[4] | In the presence of Mg²⁺. |

| Ionic Selectivity | High for Mg²⁺ over Ca²⁺, Na⁺, and K⁺[5][7] | Minimal interference from physiological concentrations of other cations.[7] |

| pH Sensitivity | Weak response in the physiological range (pH 6.5-9.0)[3][7] | Ensures fluorescence changes are primarily due to Mg²⁺.[3] |

Recommended Parameters for Live-Cell Imaging with KMG-301AM

This table provides recommended starting concentrations and incubation parameters for loading cultured cells with KMG-301AM. Optimization for specific cell types and experimental conditions is recommended.[6]

| Parameter | Recommended Value | Range | Notes |

| KMG-301AM Final Concentration | 5 µM[6] | 1 - 10 µM[6] | Higher concentrations may lead to cytotoxicity.[6] |

| Incubation Temperature | 37°C[6] | 35 - 37°C[6] | Standard physiological temperature for mammalian cells.[6] |

| Incubation Time | 60 minutes[6] | 30 - 90 minutes[6] | Allows for de-esterification and mitochondrial accumulation.[6] |

| Excitation Wavelength (λex) | 488 nm[6] | 480 - 495 nm[6] | Compatible with standard Argon lasers.[6] |

| Emission Wavelength (λem) | 515 nm[6] | 510 - 540 nm[6] |

Experimental Protocols

Live-Cell Imaging of Mitochondrial Mg²⁺ in Adherent Cells

This protocol outlines a general procedure for loading adherent cells with KMG-301AM and subsequent fluorescence imaging.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

KMG-301AM (stock solution in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

HEPES-buffered salt solution (HBSS) or other suitable imaging buffer

-

Confocal microscope with live-cell imaging capabilities

Procedure:

-

Cell Preparation: Culture adherent cells to a confluency of 60-80% on a suitable imaging vessel.

-

Loading Solution Preparation:

-

Prepare a 2X stock solution of KMG-301AM in your imaging buffer.

-

To aid in dispersion, you can pre-mix the KMG-301AM stock with an equal volume of 10% Pluronic F-127 before diluting it into the buffer.[6]

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) imaging buffer.[6]

-

Add the KMG-301AM loading solution to the cells.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing:

-

Aspirate the loading solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove extracellular and non-hydrolyzed probe.[5]

-

-

De-esterification: Add fresh, pre-warmed imaging buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the probe within the mitochondria.[5]

-

Imaging:

-

Proceed with live-cell imaging using a confocal microscope.

-

Set the excitation wavelength to approximately 540 nm and the emission detection to a range of 550-650 nm.[5]

-

Acquire images at desired time intervals to monitor changes in mitochondrial Mg²⁺.

-

Co-localization with Mitochondrial Markers

To confirm the mitochondrial localization of KMG-301, co-staining with a known mitochondrial marker like MitoTracker™ Green FM is recommended.

Procedure:

-

Load cells with KMG-301AM as described above.

-

In the final 15-30 minutes of the KMG-301AM incubation, add the mitochondrial marker according to the manufacturer's protocol.

-

Wash the cells as per the marker's protocol.

-

Acquire images using the appropriate laser lines and emission filters for both KMG-301 and the mitochondrial marker.

-

Analyze the images for co-localization of the two fluorescent signals.

Visualization of Pathways and Workflows

Mitochondrial Magnesium Homeostasis Signaling Pathway

Mitochondrial Mg²⁺ levels are primarily regulated by the interplay between influx and efflux transporters located in the inner mitochondrial membrane. The primary influx channel is Mitochondrial RNA Splicing Protein 2 (MRS2), while the Solute Carrier Family 41 Member A3 (SLC41A3) has been identified as a key efflux transporter.[8][9][10]

References

- 1. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwo.scholaris.ca [uwo.scholaris.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solute carrier 41A3 encodes for a mitochondrial Mg2+ efflux system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solute carrier 41A3 encodes for a mitochondrial Mg(2+) efflux system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KMG-301AM TFA: A Fluorescent Probe for Mitochondrial Magnesium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of KMG-301AM TFA, a fluorescent probe designed for the specific detection of magnesium ions (Mg²⁺) within mitochondria. This document details its mechanism of action, key spectral and quantitative properties, experimental protocols for its use in live-cell imaging, and its application in elucidating mitochondrial signaling pathways.

Core Principles of this compound

This compound is the acetoxymethyl (AM) ester and trifluoroacetic acid (TFA) salt form of the Mg²⁺-sensitive fluorophore, KMG-301.[1][2] The AM ester modification renders the molecule permeable to cell membranes, allowing it to passively diffuse across both the plasma and mitochondrial membranes.[1][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups.[1][4] This process traps the now membrane-impermeable and active probe, KMG-301, within the mitochondrial matrix.[1][3] A key advantage of KMG-301 is that its accumulation and retention within the mitochondria are independent of the mitochondrial membrane potential.[5]

The core function of KMG-301 lies in its ability to exhibit a significant increase in fluorescence intensity upon binding to Mg²⁺.[1][2] This direct correlation between Mg²⁺ concentration and fluorescence allows for the dynamic monitoring and quantification of mitochondrial Mg²⁺ levels in living cells.[4]

Quantitative Data Summary

The spectral and physicochemical properties of the active probe, KMG-301, are crucial for its effective use. The following table summarizes these key characteristics based on in vitro measurements.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | ~540-559 nm[1][5] | In the presence of varying Mg²⁺ concentrations |

| Emission Wavelength (λem) | ~580-700 nm[1][5] | Mg²⁺-bound state |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM[1][3] | pH 7.2 |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹[1] | In the presence of Mg²⁺ |

| Fluorescence Quantum Yield (Φ) | 0.15[1] | In the presence of Mg²⁺ |

| Fluorescence Increase | ~45-fold[4] | Upon saturation with Mg²⁺ compared to the ion-free state |

| Ionic Selectivity | High for Mg²⁺.[4] No significant fluorescence change with 1 mM Ca²⁺.[4] Sensitive to 1 mM Ni²⁺ and Zn²⁺.[4] | Physiological pH |

| pH Sensitivity | Weak response in the pH range of 6.5-9.0[4] |

Mandatory Visualizations

The following diagrams illustrate the mechanism of action, experimental workflow, and an example of a signaling pathway that can be investigated using this compound.

References

Methodological & Application

Optimizing KMG-301AM Loading Concentration in HeLa Cells for Mitochondrial Magnesium Imaging

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

KMG-301AM is a cell-permeable fluorescent probe specifically designed for the detection and visualization of magnesium ions (Mg²⁺) within the mitochondria of living cells.[1][2] Its acetoxymethyl (AM) ester form allows it to passively diffuse across both the plasma and mitochondrial membranes.[1][2][3] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable KMG-301 probe within the mitochondrial matrix.[1][4] The fluorescence intensity of KMG-301 significantly increases upon binding to Mg²⁺, enabling the dynamic monitoring of mitochondrial Mg²⁺ concentrations.[1][3] This makes KMG-301AM a valuable tool for investigating the role of mitochondrial Mg²⁺ in cellular processes such as ATP synthesis, metabolic regulation, and apoptosis.[3]

Optimizing the loading concentration of KMG-301AM is a critical step to ensure a robust fluorescence signal with minimal cytotoxicity. This document provides a detailed protocol for determining the optimal loading concentration of KMG-301AM in HeLa cells.

A critical consideration in working with fluorescent probes and other reagents is the potential for contaminants to affect experimental outcomes. Trifluoroacetic acid (TFA) is a common remnant from the purification of synthetic peptides and can be cytotoxic, even at low concentrations, by disrupting cell membranes and inducing apoptosis.[5][6] Therefore, it is crucial to use high-purity reagents and to be aware of the potential effects of any residual TFA.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of KMG-301AM activation and a general experimental workflow for its use in cellular imaging.

Caption: Mechanism of KMG-301AM uptake and activation in HeLa cells.

Experimental Protocols

Materials and Reagents

-

HeLa cells

-

KMG-301AM (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom imaging plates or glass-bottom dishes

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation ~540 nm, Emission ~575-595 nm)[2]

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Preparation of Stock Solutions

-

KMG-301AM Stock Solution (1 mM): Dissolve the appropriate amount of KMG-301AM powder in anhydrous DMSO to make a 1 mM stock solution. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]

-

Pluronic F-127 (20% in DMSO): If not purchased pre-made, dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 20% (w/v).

Protocol for Optimizing KMG-301AM Loading Concentration

This protocol utilizes a titration experiment to determine the optimal KMG-301AM concentration that yields the highest signal-to-noise ratio while maintaining cell viability.

Caption: Workflow for optimizing KMG-301AM loading concentration.

Day 1: Cell Seeding

-

Culture HeLa cells in complete medium until they reach 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the HeLa cells into a 96-well black, clear-bottom imaging plate at a density of 2 x 10⁴ cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: KMG-301AM Loading and Analysis

-

Preparation of Loading Solutions:

-

For each concentration to be tested (e.g., 0.5, 1, 2.5, 5, 10, 15, 20 µM), prepare the loading solution in pre-warmed HBSS.

-

To aid in the dispersion of KMG-301AM, first mix the 1 mM KMG-301AM stock solution with an equal volume of 20% Pluronic F-127.[3][7]

-

Dilute this mixture into the pre-warmed HBSS to achieve the final desired concentrations. Prepare a "no-dye" control with HBSS and Pluronic F-127 only.

-

-

Cell Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 100 µL of the respective KMG-301AM loading solution to each well. Include wells with the "no-dye" control.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may also be a parameter to test.

-

Washing:

-

Aspirate the loading solution from each well.

-

Wash the cells twice with 100 µL of pre-warmed HBSS to remove excess probe.

-

-

Fluorescence Measurement:

-

Add 100 µL of fresh, pre-warmed HBSS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader or microscope with appropriate filters (Excitation ~540 nm, Emission ~575-595 nm).[2]

-

-

Cell Viability Assessment:

-